3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
描述
This compound is a polycyclic heterocycle featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. The structure includes a 4-fluorophenyl group at position 3 and a phenyl group at position 1. Pyrazoloquinolines are pharmacologically significant due to their tricyclic architecture, which enables interactions with biological targets such as benzodiazepine receptors, cyclooxygenase-2 (COX-2), and phosphodiesterase 4 (PDE4) . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, making this compound a candidate for anticancer, anti-inflammatory, and anxiolytic applications .
属性
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-15-8-6-14(7-9-15)22-18-12-25-19-11-21-20(28-13-29-21)10-17(19)23(18)27(26-22)16-4-2-1-3-5-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYVHSJSBYAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
科学研究应用
Fluorescent Sensing Applications
One of the notable applications of this compound is in the development of fluorescent sensors. The pyrazolo[4,3-c]quinoline core structure allows for selective recognition of specific molecular targets.
Case Study: c-MYC Promoter G-Quadruplexes
A study indicated that a derivative with a similar core structure demonstrated selective binding to c-MYC promoter G-quadruplexes. The compound exhibited significant fluorescence enhancement upon binding, making it a potential candidate for tracking nucleic acid structures in biological systems. The binding affinity was measured with a dissociation constant () of 2.35 μM, indicating moderate affinity but sufficient for practical applications in imaging and diagnostics .
The compound has also been investigated for its biological activity, particularly as a potential therapeutic agent.
Anticancer Properties
Research has highlighted the anticancer properties of pyrazoloquinolines. For instance, compounds derived from this family have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways .
Enzyme Inhibition
Another significant application is in enzyme inhibition. Compounds with similar structures have been identified as potent inhibitors of Rho-associated kinase (ROCK), which is implicated in various cellular processes including smooth muscle contraction and cell migration. Studies have demonstrated that certain derivatives bind with high affinity to ROCK enzymes, suggesting potential therapeutic roles in conditions such as glaucoma and cardiovascular diseases .
Detection of Inorganic Cations
The compound has also been explored for its ability to act as a fluorescent sensor for small inorganic cations. This capability is crucial in environmental monitoring and biomedical applications where detection of ions like lithium, sodium, and calcium is necessary .
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Fluorescent Sensing | Selective recognition of c-MYC G-quadruplexes | for binding |
| Anticancer Properties | Induces apoptosis in cancer cell lines | Significant inhibition observed |
| Enzyme Inhibition | Inhibits ROCK enzymes | High binding affinity; potential therapeutic uses |
| Detection of Ions | Acts as a sensor for small inorganic cations | Effective detection for various ions |
作用机制
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
相似化合物的比较
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Pyrazoloquinoline Derivatives
The pharmacological profile of pyrazoloquinolines is highly sensitive to substituent modifications. Below is a comparative analysis:
Halogen-Substituted Derivatives
- 3-(4-Chlorophenyl)-1-(3-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline: The chloro-fluorophenyl combination increases lipophilicity, enhancing blood-brain barrier penetration. This derivative shows higher benzodiazepine receptor affinity than non-halogenated analogs .
- 3-(4-Fluorophenyl)-8-Ethoxy-1H-Pyrazolo[4,3-c]Quinoline: The ethoxy group at position 8 improves solubility but reduces COX-2 inhibition compared to the dioxolo-fused target compound .
Alkyl and Aryl Modifications
- 5-Bromo-3-Methyl-7-Phenyl-9-(p-Tolyl)-3H-Pyrazolo[4,3-f]Quinoline: Bromine and methyl groups enhance antiproliferative activity against breast cancer cells (IC₅₀ = 1.2 µM) but reduce selectivity for PDE4 .
- 4-(4-Fluorophenyl)-3-Isopropyl-6-Methoxy-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline (F7): The isopropyl group at position 3 increases steric bulk, reducing receptor binding affinity compared to the target compound’s fluorophenyl group .
Dioxolo-Fused Derivatives
The [1,3]dioxolo ring in the target compound confers rigidity, improving thermal stability (mp >250°C inferred from analogs) . In contrast, non-fused analogs like 3,4-bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline exhibit lower melting points (169–182°C) due to reduced planarity .
Pharmacological Activity Comparison
Anticancer and Anti-Angiogenic Effects
- The target compound’s dioxolo ring may enhance anti-angiogenic activity by mimicking natural product scaffolds. Similar fused pyrazoloquinolines inhibit endothelial cell proliferation at IC₅₀ values of 0.8–2.5 µM in CAM assays .
- 3-(Furan-2-yl)-6-Hydroxy-4-(4-Trifluoromethylphenyl)-Pyrazolo[3,4-b]Quinoline-5,8-Dione (14g): The trifluoromethyl group boosts cytotoxicity (IC₅₀ = 0.9 µM against HeLa cells) but lacks anti-angiogenic effects .
Enzyme Inhibition
- CGS-9896 (Anxiolytic Pyrazoloquinoline): Lacks the dioxolo ring but shows high benzodiazepine receptor affinity (Ki = 0.3 nM). The target compound’s fluorine may improve metabolic stability over CGS-9896’s shorter half-life .
- 3-Methyl-7-Undecyl-Pyrazolo[3,4-b]Quinoline-5,8-Dione (14h): Long alkyl chains (undecyl) improve membrane permeability but reduce COX-2 selectivity .
Key Research Findings and Trends
Fluorine’s Role : Fluorinated analogs exhibit enhanced pharmacokinetics but require balancing with solubility modifiers (e.g., ethoxy or hydroxyl groups) .
Ring Fusion Effects: The [1,3]dioxolo ring improves thermal stability and target selectivity but complicates synthetic routes compared to simpler pyrazolo[3,4-b]quinolines .
Biological Trade-Offs : Compounds optimized for anticancer activity (e.g., bromo/methyl derivatives) often show reduced anti-inflammatory effects, highlighting the need for targeted substitutions .
生物活性
3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- CAS Number : 901021-87-2
- Molecular Formula : C23H14FN3O2
- Molecular Weight : 383.4 g/mol
The compound features a complex structure that contributes to its biological activity. The presence of the fluorine atom and the dioxolo moiety are critical for its interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline, including the target compound, exhibit significant anti-inflammatory effects. A study highlighted that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was noted as a mechanism for their anti-inflammatory properties .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS and COX-2 inhibition |
| 2m | Not specified | Inhibition of NO production |
| Target Compound | Not specified | Potential based on structure |
Anticancer Activity
In addition to anti-inflammatory effects, compounds within the pyrazolo[4,3-c]quinoline class have shown promise as anticancer agents. For instance, N-phenyl derivatives demonstrated potent apoptosis induction in various cancer cell lines with effective concentrations (EC50) ranging from 30 to 700 nM . The SAR studies suggest that modifications to the phenyl group can enhance efficacy against specific cancer types.
Table 2: Anticancer Activity Overview
| Compound | EC50 (nM) | Cancer Type |
|---|---|---|
| N-(3-Acetylphenyl)-... | 400-700 | Solid tumors |
| N-phenyl derivatives | 30-70 | Various cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory processes and cancer cell survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Alterations in signaling pathways related to inflammation and cell proliferation have been observed.
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory properties. Among these derivatives, specific compounds demonstrated significant inhibition of NO production and reduced cytotoxicity compared to others with similar structures. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .
常见问题
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
- Step 2: Cyclization using acid catalysts (e.g., H₂SO₄) to construct the pyrazole ring.
- Step 3: Fusion with a quinoline backbone via Friedländer or Pfitzinger reactions, followed by functionalization of the dioxolane ring . Microwave-assisted synthesis and metal catalysts (e.g., Pd for cross-coupling) can improve yields (up to 85%) and purity (>95%) .
Q. How is the structural integrity of this compound validated?
Analytical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4-phenyl, dioxolane protons at δ 5.8–6.2 ppm) .
- HPLC: Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
Q. What preliminary biological activities have been reported?
Pyrazoloquinolines exhibit:
- Anti-inflammatory activity: IC₅₀ = 12 µM against COX-2, attributed to fluorophenyl groups enhancing binding affinity .
- Anticancer potential: Moderate cytotoxicity (IC₅₀ = 25–50 µM) in HeLa cells via apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis?
- Temperature Control: Lower temperatures (0–5°C) favor pyrazole cyclization over side products .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing reaction time by 30% .
- Catalysts: Pd(OAc)₂ in Suzuki-Miyaura couplings achieves >90% regioselectivity for aryl-aryl bonds .
Q. What crystallographic insights explain its bioactivity?
X-ray diffraction reveals:
Q. How do substituent variations affect biological activity?
Comparative studies show:
- Fluorine vs. Chlorine: 4-Fluorophenyl derivatives exhibit 3× higher COX-2 selectivity than chlorinated analogs due to reduced steric hindrance .
- Methoxy groups: Addition at C8 (e.g., 8-OCH₃) reduces cytotoxicity (IC₅₀ >100 µM) but improves solubility (logP = 2.1 vs. 3.5 for unsubstituted) .
Q. What strategies resolve contradictory data in SAR studies?
- Meta-analysis: Pool data from analogues (e.g., ELND007, a pyrazolo[4,3-c]quinoline γ-secretase inhibitor) to identify conserved pharmacophores .
- Molecular Dynamics: Simulate binding modes to explain outliers (e.g., 3,4-dimethoxy substitution disrupts π-π stacking in some assays) .
Methodological Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6h | 72 | 90 | |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF | 85 | 98 | |
| Purification | Silica gel (hexane:EtOAc 3:1) | - | >99 |
Table 2: Biological Activity Comparison
| Substituent | COX-2 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Solubility (logP) |
|---|---|---|---|
| 4-Fluorophenyl | 12 | 25 | 2.8 |
| 4-Chlorophenyl | 35 | 18 | 3.4 |
| 8-Methoxy | >50 | >100 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
